molecular formula C7H12ClNO B1452824 2-Propynyl 3-pyrrolidinyl ether hydrochloride CAS No. 1185301-73-8

2-Propynyl 3-pyrrolidinyl ether hydrochloride

Cat. No. B1452824
CAS RN: 1185301-73-8
M. Wt: 161.63 g/mol
InChI Key: YGYGSAPEPTVXHE-UHFFFAOYSA-N
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Description

2-Propynyl 3-pyrrolidinyl ether hydrochloride is a synthetic compound with the chemical formula C7H12ClNO . It has a molecular weight of 161.63 . It is also known as MPTP hydrochloride and is a potent neurotoxin that has been used to study the pathogenesis of Parkinson’s disease.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a propynyl group through an ether linkage . The compound also contains a hydrochloride group .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a bitter taste . It has high solubility in water and is soluble in alcohol and ether . The compound has a boiling point of 244.6° C at 760 mmHg and a refractive index of n 20D 1.48 .

Scientific Research Applications

2-Propynyl 3-pyrrolidinyl ether hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various hormones on the body. It has also been used to study the metabolism of proteins and carbohydrates, as well as to study the effects of various environmental toxins on the body. Additionally, this compound has been used to study the effects of various drugs on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Propynyl 3-pyrrolidinyl ether hydrochloride in laboratory experiments is that it is a relatively inexpensive compound that is easy to synthesize. Additionally, it is a relatively stable compound and can be stored for long periods of time without degrading. The main limitation of using this compound in laboratory experiments is that it is not a very potent compound, so it may not be suitable for experiments that require a high degree of potency.

Future Directions

Some potential future directions for research involving 2-Propynyl 3-pyrrolidinyl ether hydrochloride include further studies into its effects on the central nervous system, as well as its potential use as an anti-inflammatory agent. Additionally, further studies into its effects on the cardiovascular system could be conducted, as well as its potential use as an antioxidant. Additionally, further studies into its potential use as an anticonvulsant and sedative could be conducted. Finally, further studies into its potential use as a drug delivery system could be conducted.

Safety and Hazards

2-Propynyl 3-pyrrolidinyl ether hydrochloride may cause an allergic skin reaction and serious eye irritation . It should be handled with care and appropriate safety measures should be taken while handling this compound .

properties

IUPAC Name

3-prop-2-ynoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h1,7-8H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYGSAPEPTVXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185301-73-8
Record name Pyrrolidine, 3-(2-propyn-1-yloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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